N-pyridin-4-ylpiperidine-4-carboxamide dihydrochloride

Übersicht

Beschreibung

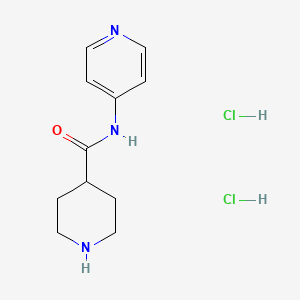

N-pyridin-4-ylpiperidine-4-carboxamide dihydrochloride is a useful research compound. Its molecular formula is C11H17Cl2N3O and its molecular weight is 278.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-pyridin-4-ylpiperidine-4-carboxamide dihydrochloride is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and antiviral applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and structure-activity relationships (SAR).

The compound primarily functions as an inhibitor of specific protein kinases, particularly Protein Kinase B (PKB/Akt). PKB is a critical player in the PI3K/AKT/mTOR signaling pathway, which regulates cell growth, survival, and metabolism. Dysregulation of this pathway is implicated in various cancers, making PKB a target for therapeutic intervention.

Key Findings:

- Inhibition of PKB : Studies have shown that derivatives of piperidine-4-carboxamides can act as selective inhibitors of PKB, demonstrating nanomolar potency against this kinase. For instance, modifications to the piperidine structure have resulted in compounds with improved selectivity and oral bioavailability while maintaining significant inhibitory activity against tumor growth in vivo .

- Antiviral Activity : The compound has also been investigated for its efficacy against HIV by acting as a CCR5 antagonist. One derivative exhibited high binding affinity and potent inhibition of HIV-1 envelope-mediated membrane fusion, indicating its potential as an antiviral agent .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by structural modifications.

Case Studies

- Cancer Models : In vivo studies using human tumor xenografts in nude mice demonstrated that compounds derived from N-pyridin-4-ylpiperidine-4-carboxamide effectively inhibited tumor growth at well-tolerated doses. These compounds modulated key biomarkers associated with the PI3K/AKT pathway, confirming their role as potential cancer therapeutics .

- HIV Replication : Another study highlighted a derivative that inhibited replication of CCR5-utilizing HIV strains in human peripheral blood mononuclear cells with an EC50 value of 1.1 nM. This illustrates the compound's potential application in treating HIV infections .

Eigenschaften

IUPAC Name |

N-pyridin-4-ylpiperidine-4-carboxamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O.2ClH/c15-11(9-1-5-12-6-2-9)14-10-3-7-13-8-4-10;;/h3-4,7-9,12H,1-2,5-6H2,(H,13,14,15);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXGXFMGPNHWOSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)NC2=CC=NC=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.